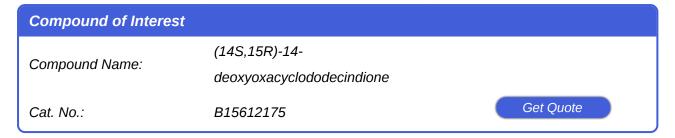


Total Synthesis of (14S,15R)-14deoxyoxacyclododecindione: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of **(14S,15R)-14-deoxyoxacyclododecindione**, a potent anti-inflammatory macrolactone. The synthesis is based on an esterification/Friedel-Crafts-cyclization approach.[1] This compound has shown significant inhibitory activity in biological assays, particularly against the IL-4-inducible STAT6-dependent signaling pathway, making it a molecule of interest for drug development in the context of inflammatory and fibrotic diseases.[2]

Data Presentation

Table 1: Summary of Key Reaction Yields



Step No.	Reaction	Product	Yield (%)
1	PMB-monoprotection of 1,3-propanediol	3-((4- methoxybenzyl)oxy)pr opan-1-ol	85
2	IBX Oxidation	3-((4- methoxybenzyl)oxy)pr opanal	95
3	Roskamp Reaction with Ethyl Diazoacetate	Ethyl 2-diazo-3- hydroxy-5-((4- methoxybenzyl)oxy)pe ntanoate	75
4	Noyori Asymmetric Hydrogenation	Ethyl (3R,5S)-3- hydroxy-5-((4- methoxybenzyl)oxy)he xanoate	93 (ee)
5	Frater-Seebach Alkylation	Ethyl (2R,3R,5S)-3- hydroxy-2-methyl-5- ((4- methoxybenzyl)oxy)he xanoate	80
6	DIBAL-H Reduction	(2R,3R,5S)-2-methyl- 5-((4- methoxybenzyl)oxy)he xane-1,3-diol	90
7	Steglich Esterification	(2R,3R,5S)-1-((3,5-bis(benzyloxy)phenyl) acetoxy)-2-methyl-5- ((4-methoxybenzyl)oxy)he xan-3-ol	88
8	Dess-Martin Oxidation	(S)-1-((3,5-bis(benzyloxy)phenyl) acetoxy)-2-methyl-5-	92



		((4- methoxybenzyl)oxy)he xan-3-one	
9	Wittig Olefination	(S,E)-1-((3,5-bis(benzyloxy)phenyl) acetoxy)-2-methyl-5- ((4-methoxybenzyl)oxy)he x-3-en-3-yl acetate	78
10	Hydrolysis	(S,E)-3-hydroxy-2- methyl-5-((4- methoxybenzyl)oxy)he x-3-enoic acid	95
11	Intramolecular Friedel- Crafts Acylation	(14S,15R)-14- deoxyoxacyclododeci ndione (protected)	65
12	Deprotection	(14S,15R)-14- deoxyoxacyclododeci ndione	90

Experimental Protocols

The total synthesis of **(14S,15R)-14-deoxyoxacyclododecindione** is a multi-step process. The key steps are detailed below, based on established synthetic routes for this class of compounds.[2][3]

Synthesis of the Triol Fragment

The stereoselective synthesis of the key triol fragment is crucial for establishing the desired stereochemistry in the final product.[2]

- Preparation of (2R,3R,5S)-2-methyl-5-((4-methoxybenzyl)oxy)hexane-1,3-diol:
 - Step 1: PMB-monoprotection of 1,3-propanediol. To a solution of 1,3-propanediol in dichloromethane (DCM), add NaH (1.1 eq) at 0 °C. Stir for 30 min, then add p-



methoxybenzyl chloride (1.0 eq). Allow the reaction to warm to room temperature and stir for 12 h. Quench with water and extract with DCM. Purify by column chromatography to yield 3-((4-methoxybenzyl)oxy)propan-1-ol.

- Step 2: IBX Oxidation. To a solution of 3-((4-methoxybenzyl)oxy)propan-1-ol in DMSO, add 2-iodoxybenzoic acid (IBX, 1.5 eq) and stir at room temperature for 4 h. Dilute with water and extract with ethyl acetate. Purify by column chromatography to obtain 3-((4-methoxybenzyl)oxy)propanal.
- Step 3: Roskamp Reaction. To a solution of 3-((4-methoxybenzyl)oxy)propanal in DCM, add ethyl diazoacetate (1.2 eq) and SnCl2 (0.1 eq). Stir at room temperature for 6 h.
 Quench with saturated NaHCO3 solution and extract with DCM. Purify by column chromatography.
- Step 4: Noyori Asymmetric Hydrogenation. The product from the previous step is hydrogenated using a Ru(II)-BINAP catalyst under a hydrogen atmosphere to afford ethyl (3R,5S)-3-hydroxy-5-((4-methoxybenzyl)oxy)hexanoate with high enantiomeric excess.
- Step 5: Frater-Seebach Alkylation. The resulting β-hydroxy ester is treated with LiHMDS and methyl iodide to introduce the methyl group at the C2 position, yielding ethyl (2R,3R,5S)-3-hydroxy-2-methyl-5-((4-methoxybenzyl)oxy)hexanoate.
- Step 6: DIBAL-H Reduction. The ester is then reduced to the corresponding diol using diisobutylaluminium hydride (DIBAL-H) at -78 °C.

Assembly of the Macrolactone Precursor

- Steglich Esterification: The synthesized triol fragment is esterified with 3,5bis(benzyloxy)phenylacetic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4dimethylaminopyridine (DMAP) to form the ester linkage.[2]
- Dess-Martin Oxidation: The secondary alcohol of the esterified product is oxidized to a ketone using Dess-Martin periodinane.
- Wittig Olefination: A Wittig reaction is employed to introduce the exocyclic double bond,
 which is a precursor to the enone system in the final macrolactone.



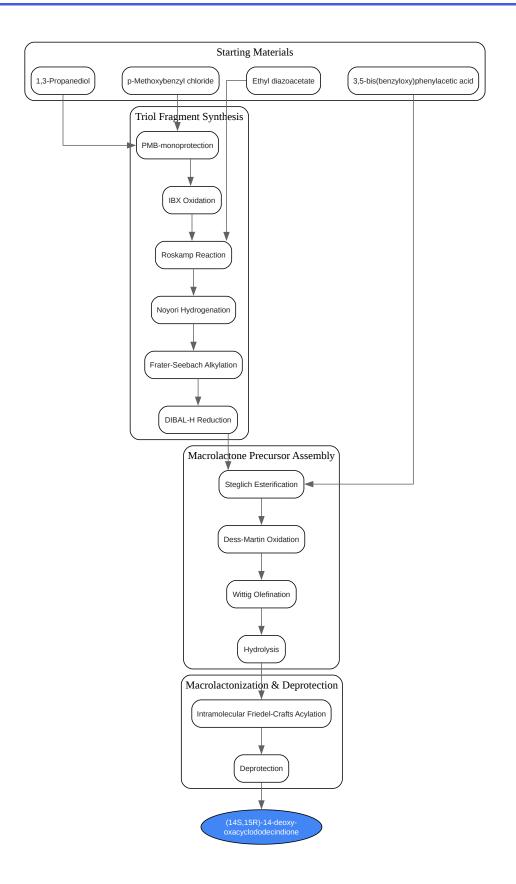
 Hydrolysis: The ester protecting group is removed under basic conditions to yield the secoacid.

Macrolactonization and Final Steps

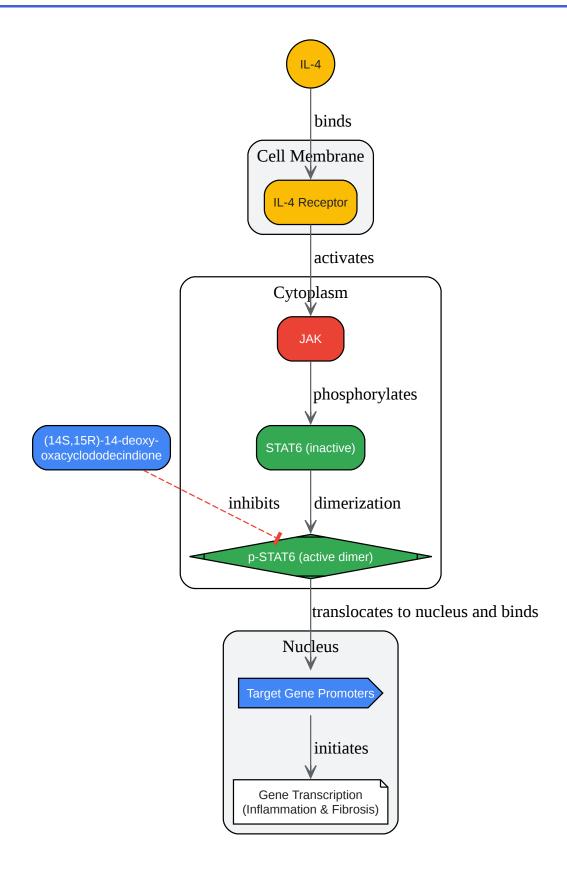
- Intramolecular Friedel-Crafts Acylation: The seco-acid is subjected to intramolecular Friedel-Crafts acylation to close the 14-membered ring. This is a key step in forming the oxacyclododecindione core.[1]
- Deprotection: The benzyl and PMB protecting groups are removed, typically using hydrogenolysis or oxidative cleavage, to yield the final product, (14S,15R)-14deoxyoxacyclododecindione.

Visualizations
Synthetic Workflow









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